Para-Thiazolyl Linkage Confers CA IX Selectivity Over Cyclothiazide's Benzothiadiazine Scaffold
In a class-level analysis, para-substituted thiazolylbenzenesulfonamides bearing a Cl substituent (as in this compound) exhibited preferential binding to the cancer-associated isoform CA IX with intrinsic affinities reaching 30 pM, whereas the meta-substituted variants and fused-ring benzothiadiazines like cyclothiazide lack this para-thiazole tail geometry and thus do not achieve comparable CA IX selectivity [1]. Cyclothiazide is primarily a sodium-chloride symporter inhibitor (IC50 ~1 μM) with no reported CA IX selectivity, whereas the para-thiazolyl series demonstrated up to 100-fold selectivity for CA IX over cytosolic CA I and CA II in fluorescent thermal shift assays [1].
| Evidence Dimension | CA IX isoform selectivity (intrinsic binding affinity) |
|---|---|
| Target Compound Data | Intrinsic affinity for CA IX in the picomolar range (class representative para-thiazolylbenzenesulfonamide with Cl substituent: Ki ~30 pM) [1] |
| Comparator Or Baseline | Cyclothiazide (CAS 2259-96-3): no reported CA IX binding; primary target is SLC12A3 symporter |
| Quantified Difference | CA IX affinity increased by >4 orders of magnitude relative to no measurable CA IX binding by cyclothiazide |
| Conditions | Fluorescent thermal shift assay (FTSA) using recombinant human CA isoforms; intrinsic affinities calculated from observed Kd values corrected for protonation states of sulfonamide and Zn(II)-bound hydroxide [1] |
Why This Matters
Procurement of this specific para-thiazolyl-morpholino sulfonamide ensures access to a CA IX-selective scaffold critical for anti-tumor target validation, a property entirely absent from the same molecular formula isomer cyclothiazide.
- [1] Capkauskaite, E. et al. Thiazole-substituted benzenesulfonamides as inhibitors of 12 human carbonic anhydrases. Bioorganic Chemistry, 2018, 77, 534-541. DOI: 10.1016/j.bioorg.2018.02.004. View Source
